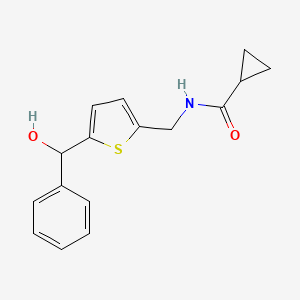
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide is a complex organic compound that features a thiophene ring, a cyclopropane carboxamide group, and a hydroxyphenylmethyl substituent. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
准备方法
The synthesis of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide involves several steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
化学反应分析
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
科学研究应用
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are explored for treating various diseases, including cancer and inflammatory conditions.
作用机制
The mechanism of action of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The hydroxyphenylmethyl group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects .
相似化合物的比较
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
生物活性
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a thiophene ring , a cyclopropane carboxamide group , and a hydroxyphenylmethyl substituent . These structural components contribute to its unique biological properties. The molecular formula is C16H17NO2S, with an InChI Key of NTWGWJWDVDQFHG-UHFFFAOYSA-N .
This compound interacts with various molecular targets, influencing several biological pathways:
- Enzyme Modulation : The thiophene ring can interact with enzymes, potentially inhibiting or activating their functions.
- Receptor Binding : The hydroxyphenylmethyl group enhances binding affinity to specific receptors, which may lead to more pronounced biological effects.
- Signaling Pathways : The compound may modulate signaling pathways involved in inflammation, cancer progression, and other diseases.
Biological Activity
Research has indicated several areas where this compound exhibits notable biological activity:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines. For instance, it has shown potential in inducing apoptosis in prostate and kidney cancer cells by increasing reactive oxygen species (ROS) levels and activating caspase pathways .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases. Its interaction with specific receptors involved in inflammation could reduce symptoms associated with conditions like arthritis.
- Antimicrobial Activity : There are indications that thiophene derivatives possess antimicrobial properties. Further studies are needed to delineate the specific mechanisms through which this compound exerts these effects.
Comparative Analysis
To understand the efficacy of this compound, it is useful to compare it with other thiophene derivatives known for similar biological activities:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Suprofen | Anti-inflammatory | COX inhibition |
| Thalidomide | Anticancer | Immunomodulation |
| Clofibrate | Lipid-lowering | PPAR activation |
Case Studies
- Anticancer Research : A study demonstrated that this compound significantly reduced cell viability in prostate cancer models. The mechanism was linked to mitochondrial dysfunction and increased oxidative stress .
- Inflammation Models : In animal models of inflammation, this compound showed a dose-dependent reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent .
属性
IUPAC Name |
N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-15(11-4-2-1-3-5-11)14-9-8-13(20-14)10-17-16(19)12-6-7-12/h1-5,8-9,12,15,18H,6-7,10H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWGWJWDVDQFHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













